molecular formula C11H7NNa2O6S3 B12818309 CID 123134101

CID 123134101

Cat. No.: B12818309
M. Wt: 391.4 g/mol
InChI Key: MSYHWYZFYATVAG-UHFFFAOYSA-N
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Description

Key insights include:

  • Chemical Structure: highlights its structural characterization via GC-MS and vacuum distillation fractions, suggesting it is a component of CIEO (an unspecified extract or mixture) .

Properties

Molecular Formula

C11H7NNa2O6S3

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C11H7NO6S3.2Na/c13-20(14,15)10-3-1-2-8-9(10)4-7(12-6-19)5-11(8)21(16,17)18;;/h1-5H,(H,13,14,15)(H,16,17,18);;

InChI Key

MSYHWYZFYATVAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)O)N=C=S)C(=C1)S(=O)(=O)O.[Na].[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 123134101 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:

    Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

    Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts or specific reagents to achieve the desired transformation.

    Final Synthesis: The final step involves purifying the compound to obtain this compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized conditions to ensure high yield and purity. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications

Chemical Reactions Analysis

Substitution Reactions

CID 123134101 undergoes nucleophilic and electrophilic substitutions due to its electron-deficient aromatic ring system. Key examples include:

  • Nitration : Reacts with nitric acid in the presence of sulfuric acid to introduce nitro groups at specific positions, enhancing its reactivity for further derivatization.

  • Halogenation : Chlorination or bromination occurs under mild conditions, typically using halogenating agents like Cl₂ or Br₂ with Lewis acid catalysts (e.g., FeCl₃).

Table 1: Substitution Reactions of this compound

Reaction TypeReagents/ConditionsProducts
NitrationHNO₃, H₂SO₄, 0–5°CNitro derivatives
HalogenationCl₂/Br₂, FeCl₃Halo-substituted analogs

Addition Reactions

The compound participates in cycloaddition and conjugate addition reactions:

  • Diels-Alder Reactions : Acts as a dienophile with conjugated dienes to form six-membered bicyclic structures.

  • Michael Addition : Reacts with nucleophiles (e.g., amines) at α,β-unsaturated carbonyl sites.

Cyclization Reactions

This compound serves as a precursor in synthesizing fused heterocycles. For example:

  • Thermal or acid-catalyzed cyclization yields polycyclic frameworks, which are pharmacologically relevant.

Redox Reactions

The compound exhibits redox activity:

  • Oxidation : Reacts with oxidizing agents like KMnO₄ to form carboxylic acid derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines or unsaturated bonds to saturated analogs.

Table 2: Redox Behavior

ProcessReagentsOutcome
OxidationKMnO₄, H₂OCarboxylic acid formation
ReductionH₂, Pd-CAmine or saturated product

Biological Interactions

This compound interacts with biological systems via:

  • Receptor Binding : Modulates enzyme activity (e.g., kinase inhibition) through non-covalent interactions.

  • Catalytic Activity : Acts as a cofactor in metalloenzyme-mediated reactions, particularly in redox catalysis.

Mechanistic Insights

Reaction mechanisms are elucidated via:

  • Kinetic Studies : Monitoring concentration-time profiles to identify rate-determining steps .

  • Spectroscopic Analysis : NMR and IR track intermediate formation during substitution or addition.

Comparison with Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

CID 123134101 shares structural similarities with oscillatoxin derivatives (Figure 1 in ), which are marine-derived polyketides. Key differences include:

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not explicitly provided C₃₃H₅₀O₇ C₃₄H₅₂O₇
Molecular Weight Not provided 570.7 g/mol 584.7 g/mol
Key Functional Groups Likely ester/alkene Macrocyclic lactone, epoxy Methylated macrocycle, epoxy
Biological Activity Undocumented Cytotoxic, antifouling Enhanced bioactivity vs. Oscillatoxin D

These derivatives exhibit potent bioactivity in marine ecosystems, whereas this compound's role remains uncharacterized .

Physicochemical and Pharmacokinetic Profiles

and provide data for compounds with comparable molecular weights and solubility profiles:

Property This compound (Inferred) CID 57416287 (C₇H₁₄N₂O) CID 78358133 (C₇H₇NO₃S)
Molecular Weight ~140–185 g/mol* 142.20 g/mol 185.20 g/mol
LogP (iLOGP) Not provided 1.83 1.88
Solubility (ESOL) Not provided 86.7 mg/mL (Very soluble) 2.74 mg/mL (Moderately soluble)
BBB Permeability Unknown No No
CYP Inhibition Unknown None CYP1A2 inhibitor
Synthetic Accessibility Not documented High (Score: 2.6) Moderate (Score: 2.6)

*Estimated based on similar compounds in –12.

Functional Analogues: Placental Transfer Models

highlights compounds evaluated for placental transfer using descriptors like molecular weight and polarity.

Q & A

Q. How to integrate qualitative and quantitative data in toxicity studies of this compound?

  • Methodological Answer : Use mixed-methods frameworks: Pair histopathology scores (quantitative) with ethnographic notes on behavioral changes in animal models. Apply triangulation to cross-check findings from RNA-seq and pathway analysis. Use MAXQDA or NVivo for thematic coding of observational data .

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